molecular formula C20H29N3O3S B3803757 3-Methoxy-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine

3-Methoxy-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine

Cat. No.: B3803757
M. Wt: 391.5 g/mol
InChI Key: QZEVAYNPRRFERK-UHFFFAOYSA-N
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Description

3-Methoxy-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine is a complex organic compound with a unique structure that includes a piperidine ring, an imidazole ring, and various functional groups such as methoxy and methylsulfonyl

Properties

IUPAC Name

3-methoxy-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-26-19-11-7-12-22(16-19)15-18-14-21-20(27(2,24)25)23(18)13-6-10-17-8-4-3-5-9-17/h3-5,8-9,14,19H,6-7,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEVAYNPRRFERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CC2=CN=C(N2CCCC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the piperidine ring, and the addition of the methoxy and methylsulfonyl groups. Common reagents used in these reactions include imidazole, piperidine, methoxy compounds, and methylsulfonyl chloride. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methoxy-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine: shares structural similarities with other imidazole and piperidine derivatives.

    Other imidazole derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole.

    Other piperidine derivatives: Compounds like piperidine-4-carboxylic acid and 1-benzylpiperidine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine
Reactant of Route 2
3-Methoxy-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine

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